molecular formula C18H14N2O5 B2681149 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid CAS No. 327091-28-1

2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid

Cat. No.: B2681149
CAS No.: 327091-28-1
M. Wt: 338.3 g/mol
InChI Key: ORZHVONLWFVLRA-UHFFFAOYSA-N
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Description

2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid is a complex organic compound with the molecular formula C18H14N2O5. It is primarily used in proteomics research and is known for its unique structural properties .

Preparation Methods

The synthesis of 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . Industrial production methods often involve optimizing these reactions for scale-up, ensuring high yield and purity .

Chemical Reactions Analysis

2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.

    Quinazolinone derivatives: These compounds share the quinazolinone core structure but differ in their side chains and functional groups, resulting in different applications and effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

327091-28-1

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

2-[(7-methoxycarbonyl-4-oxo-3H-quinazolin-2-yl)methyl]benzoic acid

InChI

InChI=1S/C18H14N2O5/c1-25-18(24)11-6-7-13-14(8-11)19-15(20-16(13)21)9-10-4-2-3-5-12(10)17(22)23/h2-8H,9H2,1H3,(H,22,23)(H,19,20,21)

InChI Key

ORZHVONLWFVLRA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CC3=CC=CC=C3C(=O)O

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CC3=CC=CC=C3C(=O)O

solubility

not available

Origin of Product

United States

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